Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Overview
Description
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is used for research purposes .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H12ClNO2 .Chemical Reactions Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods for azetidinone derivatives, including those related to Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, have been developed. These methods involve Lewis acid-catalyzed reactions and have been effective in producing various isomers of the compound (Cainelli et al., 2002).
Structural Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular configurations. This structural information is crucial for understanding the properties and potential applications of these compounds (Boukhedena et al., 2018).
Biological Activities
Antimicrobial Activity : Some azetidinone derivatives have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, especially against resistant strains of bacteria (Mohite & Bhaskar, 2011).
Cytotoxicity Evaluation : Certain derivatives have been evaluated for cytotoxicity towards cancer cells, indicating their potential use in cancer research and therapy (Huang et al., 2019).
Advanced Applications
Neuropharmacological Effects : Research has explored the effects of related compounds on learning and memory in animal models, indicating potential neuropharmacological applications (Jiang Jing-ai, 2006).
Heterocyclic Amino Acid Derivatives : The synthesis of novel heterocyclic amino acid derivatives, including those with azetidinone rings, has been reported. These compounds have potential applications in various fields of medicinal chemistry (Gudelis et al., 2023).
Safety and Hazards
The safety data sheet for a similar compound, ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
ethyl 2-(azetidin-3-ylidene)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXJKYXGSFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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